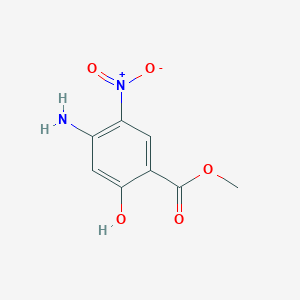

Methyl 4-amino-2-hydroxy-5-nitrobenzoate

Beschreibung

Methyl 4-amino-2-hydroxy-5-nitrobenzoate is a nitro-substituted benzoate ester featuring amino, hydroxyl, and nitro functional groups on the aromatic ring. Its synthesis typically involves selective nitration and esterification of salicylic acid derivatives, followed by functional group modifications .

Eigenschaften

IUPAC Name |

methyl 4-amino-2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALSFXCPHVLKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-hydroxy-5-nitrobenzoate can be synthesized through the amination reaction of 2-methoxy-5-nitrobenzoic acid The specific reaction conditions may vary, but typically involve the use of reagents such as formaldehyde, tetrabutylammonium iodide, and potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production methods for methyl 4-amino-2-hydroxy-5-nitrobenzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in quinone formation.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-2-hydroxy-5-nitrobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-amino-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares methyl 4-amino-2-hydroxy-5-nitrobenzoate with key analogues, focusing on substituent patterns and derived properties:

Reactivity and Functional Group Interactions

- Nitro Group : The nitro group at position 5 in the target compound enhances electrophilic substitution resistance but facilitates reduction to amines, a key step in prodrug activation . In contrast, methoxy or acetamido substituents (e.g., in CAS 2327-45-9 or 1119455-01-4) reduce nitro’s electron-withdrawing effects, altering reaction pathways .

- Amino and Hydroxyl Groups: The -NH₂ and -OH groups enable hydrogen bonding, critical for crystal engineering. For example, methyl 4-acetamido-2-hydroxybenzoate forms robust hydrogen-bonded networks, while methyl 5-methoxy-2-nitrobenzoate lacks this due to methoxy substitution .

Biologische Aktivität

Methyl 4-amino-2-hydroxy-5-nitrobenzoate, also known as methyl 4-amino-2-hydroxybenzoate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-amino-2-hydroxy-5-nitrobenzoate has a molecular formula of C8H9N3O3 and features an amino group at the para position, a hydroxyl group at the ortho position, and a nitro group at the meta position of a benzoate structure. This unique arrangement contributes to its biological activity.

Biological Activities

1. Antimicrobial Properties:

Research has indicated that methyl 4-amino-2-hydroxy-5-nitrobenzoate exhibits antimicrobial properties. It has been investigated for its potential to inhibit various microbial strains, making it a candidate for further exploration in therapeutic applications against infections.

2. Enzyme Inhibition:

The compound has shown significant inhibitory effects on glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). In vitro studies demonstrate that derivatives of methyl 4-amino-2-hydroxy-5-nitrobenzoate possess varying Ki values, indicating their potency as enzyme inhibitors. For instance, one derivative exhibited a Ki value of 92.41 μM for GST inhibition, suggesting moderate efficacy .

3. Oxidative Stress Modulation:

The nitro group in the compound is believed to play a role in its ability to modulate oxidative stress within biological systems. It can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially disrupting their function. This mechanism is particularly relevant in conditions characterized by oxidative stress.

The mechanism of action for methyl 4-amino-2-hydroxy-5-nitrobenzoate involves:

- Enzyme Interaction: The compound binds to the active sites of target enzymes like GR and GST, inhibiting their activity and thereby affecting cellular antioxidant defenses.

- Reactive Intermediate Formation: The reduction of the nitro group leads to the formation of reactive species that can modify proteins and nucleic acids, contributing to its biological effects .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Glutathione Reductase

In a study examining various derivatives of methyl 4-amino-2-hydroxy-5-nitrobenzoate, it was found that certain compounds exhibited strong inhibitory effects on GR with Ki values indicating high potency. For example, methyl 4-amino-3-bromo-5-fluorobenzoate demonstrated a Ki value of 0.325 μM, highlighting its potential as a therapeutic agent targeting oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.